molecular formula C20H32O2 B1514438 5,6-Dehydro-17a-methyl-d3 Epiandrosterone CAS No. 99371-94-5

5,6-Dehydro-17a-methyl-d3 Epiandrosterone

Cat. No.: B1514438
CAS No.: 99371-94-5
M. Wt: 307.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-KKUVVVSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dehydro-17a-methyl-d3 Epiandrosterone is a synthetic derivative of Epiandrosterone, a naturally occurring steroid hormone. This compound is characterized by the presence of deuterium atoms (d3) and a methyl group at the 17a position, which distinguishes it from its parent compound. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Dehydrogenation: Introduction of a double bond at the 5,6 position.

    Methylation: Addition of a methyl group at the 17a position.

    Deuterium Labeling: Incorporation of deuterium atoms (d3) at specific positions.

These reactions typically require specific catalysts, solvents, and controlled reaction conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dehydro-17a-methyl-d3 Epiandrosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Formation of reduced products with altered functional groups.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

5,6-Dehydro-17a-methyl-d3 Epiandrosterone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dehydro-17a-methyl-d3 Epiandrosterone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors and modulating gene expression. This interaction influences various physiological processes, including muscle growth, metabolism, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Epiandrosterone: The parent compound with similar structure but lacking the deuterium atoms and methyl group.

    Dehydroepiandrosterone (DHEA): Another related steroid hormone with distinct biological functions.

    Androstenedione: A precursor to testosterone and estrogen with different metabolic pathways.

Uniqueness

5,6-Dehydro-17a-methyl-d3 Epiandrosterone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies .

Properties

CAS No.

99371-94-5

Molecular Formula

C20H32O2

Molecular Weight

307.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3

InChI Key

WRWBCPJQPDHXTJ-KKUVVVSJSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Origin of Product

United States

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